

Validating Gene Knockout Effects on Trans-2-Enoyl-CoA Metabolism: A Comparative Guide

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Compound of Interest

Compound Name: *trans-2-decenedioyl-CoA*

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The metabolism of trans-2-enoyl-CoA is a critical juncture in fatty acid beta-oxidation. The validation of gene knockouts affecting this pathway is essential for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of the experimental validation of knockouts in key genes—ECHS1, ACADVL, HADHA, and MECR—that are integral to trans-2-enoyl-CoA metabolism.

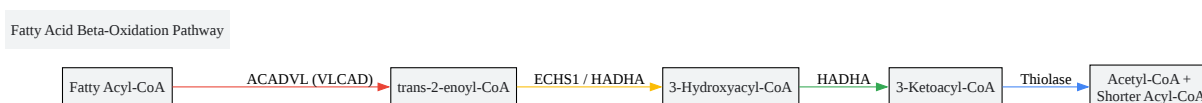
Comparative Analysis of Gene Knockout Effects

The functional consequences of knocking out genes involved in trans-2-enoyl-CoA metabolism are multifaceted, affecting cellular respiration, lipid profiles, and overall organismal health. Below is a summary of the reported effects from various experimental models.

Gene Knockout Model	Key Phenotypic and Metabolic Effects	Quantitative Changes
ECHS1 Knockout (KO) Cells (Human Osteosarcoma 143BTK-)	Disrupted oxidative phosphorylation (OXPHOS) protein complex stability and function.[1] Reduced mitochondrial oxygen consumption.[1]	- OXPHOS Complex I Activity: Reduced to 42.6% of control. [1] - OXPHOS Complex IV Activity: Reduced to 66.3% of control.[1] - Complex I Subunit (NDUFB8) Protein Level: Reduced to 49.8% of control. [1] - Complex IV Subunit (MT-CO2) Protein Level: Reduced to 64.0% of control.[1]
ACADVL (VLCAD) Knockout (KO) Mice	Accumulation of long-chain acylcarnitines, particularly C14:1-acylcarnitine, in various tissues.[2][3] Profound deficiency of acetylcarnitine in the heart, suggesting a severe energy deficit.[2]	- C14:1-acylcarnitine: Significantly elevated in plasma, liver, heart, and muscle of KO mice compared to wild-type.[2] - Acetylcarnitine: Severely deficient in the hearts of KO mice.[2]
HADHA Knockout (KO) Cardiomyocytes (from human iPSCs)	Accumulation of long-chain fatty acids.[4] Defective fatty acid beta-oxidation and cardiolipin remodeling.[5][6]	- Long-chain Acyl-carnitines: Increased levels in HADHA mutant and KO cardiomyocytes compared to wild-type.[4] - Unsaturated Fatty Acids (14:1, 16:1, 18:1): Large increases in abundance in HADHA mutant and KO cardiomyocytes.[4]
mecr-1 (MECR) Knockout (KO) C. elegans	Does not have a readily available direct quantitative measurement of trans-2-enoyl-CoA in the search results. Phenotypic assays are used for validation.	- Lifespan and Motility: These are key phenotypic readouts for validating the effect of the knockout, with specific protocols available for their measurement.

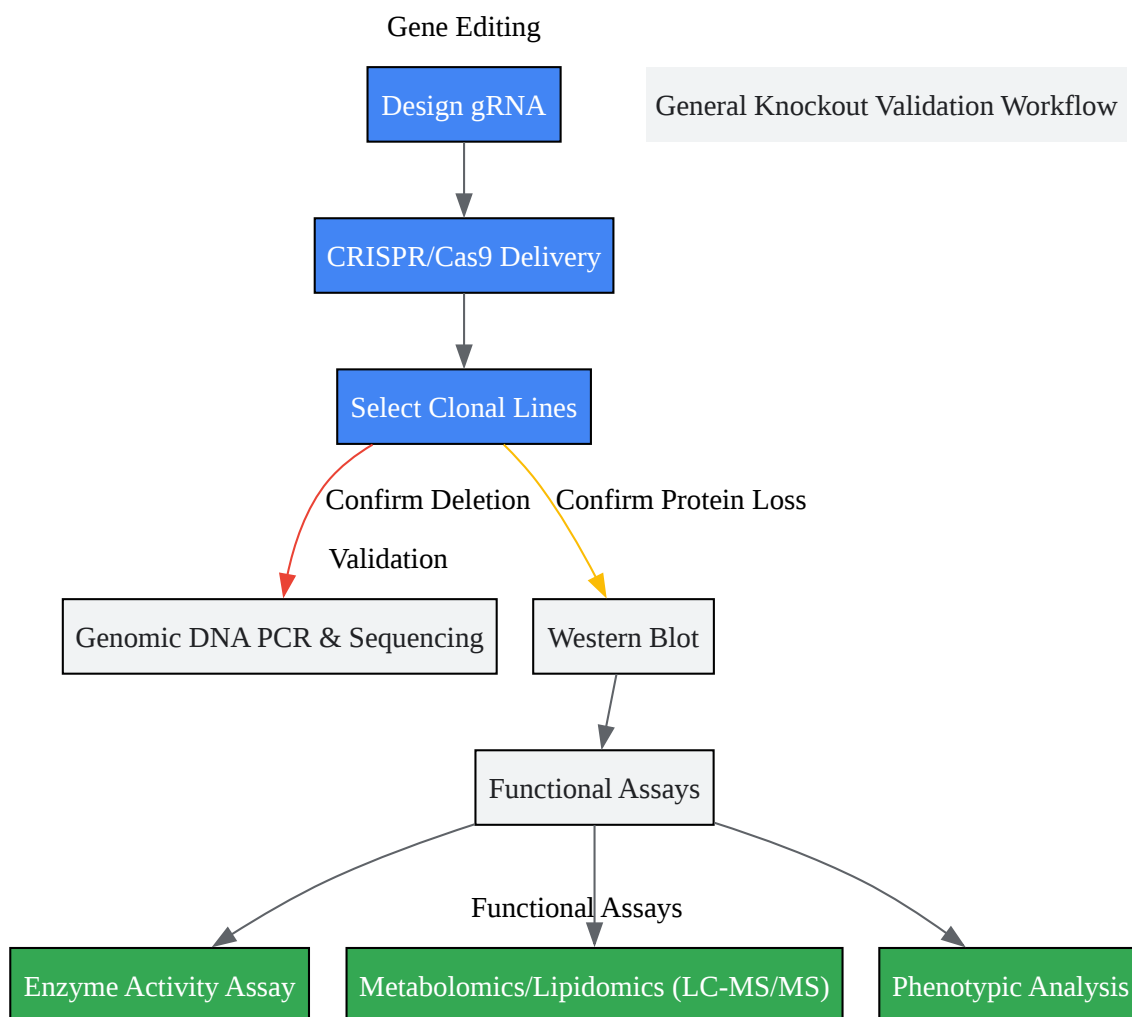
Experimental Workflows and Signaling Pathways

Understanding the experimental steps to validate a gene knockout and the pathway in which the gene functions is crucial. The following diagrams illustrate these processes.



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Fatty Acid Beta-Oxidation Pathway



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